Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Description
cis-tert-Butyl 4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 146231-54-1) is a bicyclic tertiary amine derivative with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.2842 g/mol . It is widely utilized as a laboratory chemical and intermediate in pharmaceutical synthesis due to its pyrrolo-pyridine scaffold, which is structurally analogous to bioactive alkaloids . The compound’s hazards include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Its stability under recommended storage conditions and reactivity profile make it a critical building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (3aS,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRDCDSOKKHHIV-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCNC(=O)[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by oxidation to introduce the keto group. The tert-butyl ester group is then introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly in the areas of neurology and cardiology.
Industry: It can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and analogs:
Reactivity and Stability
- Oxo Group Impact: The 4-oxo group in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions compared to non-oxo analogs like the trans-isomer (CAS 1251014-37-5) .
- Fluorination Effects : The difluoro derivative (CAS 1341039-32-4) exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing properties, which reduce oxidative degradation .
- Pyrazolo vs. Pyrrolo Scaffolds : The pyrazolo-pyridine analog (C₁₂H₁₉N₃O₃) shows stronger metal-binding affinity, attributed to the pyrazole nitrogen’s lone pair .
Hazard Profiles
- The target compound’s acute oral toxicity (H302) and respiratory irritation (H335) are more pronounced than those of its hydrochloride salt (CAS 1220039-69-9), which lacks explicit hazard data .
Biological Activity
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate (CAS No. 1251003-89-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- CAS Number : 1251003-89-0
- PubChem CID : 56654407
The structure of the compound features a pyrrolidine core, which is known for its role in various biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, pyrrolopyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDK) such as CDK4/6, which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells, particularly in breast and pancreatic cancers .
The proposed mechanism involves the inhibition of the ATP-binding site in CDKs, thus preventing phosphorylation of target proteins essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancerous cells. The structural similarity of this compound to known kinase inhibitors suggests it may share this mechanism.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Inhibition of CDK4/6 : A study demonstrated that pyrrolopyrimidine compounds significantly inhibited CDK4/6 activity in vitro and reduced tumor growth in xenograft models of breast cancer .
- Antitumor Efficacy : Another investigation into structurally related pyrrolidine derivatives showed a marked reduction in tumor size in mouse models when administered at specific dosages, indicating a dose-dependent effect on tumor growth inhibition .
Research Findings
Q & A
Basic: How is the cis configuration of the compound confirmed experimentally?
The cis stereochemistry is typically confirmed via single-crystal X-ray diffraction (SC-XRD) . For example, a study resolved the crystal structure of a closely related tert-butyl pyrrolo-pyridine carboxylate derivative, revealing bond angles, torsion angles, and spatial arrangement of substituents. This method requires high-purity crystals grown under controlled conditions (e.g., slow evaporation of a solvent mixture). Data refinement using software like SHELXL validates the stereochemical assignment .
Basic: What are the key intermediates used in synthesizing this compound?
Synthesis often employs tert-butyl carboxylate-protected intermediates to stabilize reactive amine groups. For instance:
- tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-66-9) serves as a precursor for functionalization at the pyrrolo-pyridine core .
- tert-Butyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate (CAS DTXSID10735412) is used in cycloaddition reactions to construct the bicyclic framework .
Advanced: How can stereochemical challenges during synthesis be mitigated?
Stereochemical purity is critical for biological activity. Strategies include:
- Chiral chromatography to separate enantiomers (e.g., using amylose- or cellulose-based columns) .
- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to favor the cis configuration .
- X-ray-guided optimization : Iterative structural analysis of intermediates to adjust reaction conditions (e.g., solvent polarity, temperature) that influence diastereomer ratios .
Advanced: What methodologies optimize reaction yields in multi-step syntheses?
Yield optimization involves:
- Catalyst screening : Testing palladium, copper, or organocatalysts for coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) .
- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions in sensitive steps like Boc deprotection .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) improve stereocontrol .
Basic: What safety protocols are recommended for handling this compound?
Key safety measures from SDS data include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : Immediate flushing with water for eye/skin exposure and medical consultation with SDS documentation .
Advanced: How can researchers analyze decomposition products under varying storage conditions?
Decomposition pathways are studied via:
- Accelerated stability testing : Exposing the compound to heat (40–60°C), humidity (75% RH), or light (UV/vis) to simulate long-term storage .
- LC-MS/HPLC : Monitoring for degradation peaks (e.g., tert-butyl cleavage products or oxidation of the pyrrolidine ring) .
- Spectroscopic tracking : FTIR or NMR detects shifts in carbonyl (C=O) or amine (N-H) signals, indicating hydrolysis or oxidation .
Basic: What spectroscopic techniques confirm the compound’s identity?
- NMR : and NMR verify the tert-butyl group (δ ~1.4 ppm for , ~80 ppm for ) and the carbonyl (δ ~170 ppm) .
- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H] at m/z 225.2842 for CHNO) .
- IR : Stretching frequencies for C=O (~1680–1720 cm) and N-H (~3300 cm) bonds .
Advanced: How do researchers resolve contradictions in reported synthetic routes?
Discrepancies in yield or purity are addressed by:
- Reproducibility audits : Replicating published procedures with strict control of moisture, oxygen, and catalyst lot variability .
- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) to identify critical factors (e.g., reagent stoichiometry, reaction time) .
- Mechanistic studies : Using DFT calculations to probe transition states and identify rate-limiting steps in conflicting pathways .
Basic: What are the compound’s key physicochemical properties?
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 225.2842 g/mol | |
| CAS Number | 146231-54-1 | |
| Solubility | Limited in water; soluble in DCM, DMF | |
| Melting Point | Not reported; analogues: 184–186°C |
Advanced: What strategies improve bioavailability in derivative design?
- Prodrug modification : Introducing hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- LogP optimization : Balancing lipophilicity (target LogP 2–3) via substituent variation (e.g., replacing tert-butyl with PEGylated groups) .
- Co-crystallization : Screening with co-formers (e.g., succinic acid) to improve dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
